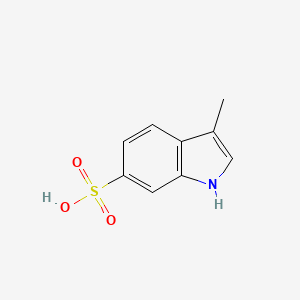

3-Methyl-1H-indole-6-sulfonic acid

Description

Properties

CAS No. |

802834-18-0 |

|---|---|

Molecular Formula |

C9H9NO3S |

Molecular Weight |

211.24 g/mol |

IUPAC Name |

3-methyl-1H-indole-6-sulfonic acid |

InChI |

InChI=1S/C9H9NO3S/c1-6-5-10-9-4-7(14(11,12)13)2-3-8(6)9/h2-5,10H,1H3,(H,11,12,13) |

InChI Key |

FORYTBUNNUWOCN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 1h Indole 6 Sulfonic Acid and Analogous Structures

Strategies for Indole (B1671886) Ring Construction and Functionalization

The construction and subsequent functionalization of the indole ring are central to medicinal chemistry and organic synthesis. The development of methods to introduce specific substituents at desired positions, such as a methyl group at the C3-position and a sulfonic acid group at the C6-position, is driven by the need to modulate the pharmacological properties of indole-based compounds. Strategies range from adapting century-old protocols to inventing novel catalytic systems.

Classic indole syntheses remain cornerstones of heterocyclic chemistry, providing reliable pathways to the indole core. Their adaptability allows for the preparation of a wide variety of substituted analogs.

Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a widely used method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. wikipedia.orgbyjus.com The reaction is versatile and can be catalyzed by Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂, BF₃). wikipedia.org

The general mechanism proceeds through the formation of a phenylhydrazone, which tautomerizes to an enamine. A subsequent nih.govnih.gov-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849), leads to the formation of the aromatic indole ring. wikipedia.orgalfa-chemistry.com For the synthesis of 3-Methyl-1H-indole-6-sulfonic acid, a potential pathway would involve the reaction of (4-sulfophenyl)hydrazine with acetone. The regioselectivity for unsymmetrical ketones can be influenced by the acidity of the medium and steric factors. byjus.com Modifications to this method, such as using solid acid catalysts like a sulfonic acid resin (Amberlite IR 120 H), have been explored to facilitate heterogeneous reaction conditions and potentially improve reaction efficiency. akjournals.com

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Arylhydrazine and an aldehyde or ketone. byjus.com |

| Catalysts | Brønsted or Lewis acids (e.g., HCl, ZnCl₂, PPA). wikipedia.org |

| Key Intermediate | Arylhydrazone, which undergoes a nih.govnih.gov-sigmatropic rearrangement. alfa-chemistry.com |

| Adaptability | Can be performed as a one-pot synthesis without isolating the hydrazone intermediate. byjus.com |

| Application to Target | (4-sulfophenyl)hydrazine and acetone could serve as precursors. |

The Reissert indole synthesis provides a route to indoles or substituted indoles starting from an ortho-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.orgyoutube.com This is followed by a reductive cyclization, traditionally using reagents like zinc in acetic acid or ferrous sulfate and ammonia, to yield an indole-2-carboxylic acid. wikipedia.orgresearchgate.net This intermediate can then be decarboxylated upon heating to furnish the final indole product. wikipedia.org

To synthesize a 6-sulfonated indole derivative via this method, one would need to begin with an appropriately substituted o-nitrotoluene, such as 4-methyl-3-nitrobenzenesulfonic acid. The subsequent steps of condensation with diethyl oxalate, reductive cyclization of the resulting pyruvate, and final decarboxylation would construct the desired indole framework. A modification of the Reissert reaction involves an intramolecular pathway where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org

Table 2: Overview of the Reissert Indole Synthesis

| Feature | Description |

|---|---|

| Starting Materials | Ortho-nitrotoluene and diethyl oxalate. wikipedia.org |

| Key Steps | 1. Condensation to form ethyl o-nitrophenylpyruvate. 2. Reductive cyclization to yield indole-2-carboxylic acid. 3. Optional decarboxylation to give the indole. wikipedia.orgyoutube.com | | Reducing Agents | Zinc in acetic acid, or ferrous sulfate with ammonia. wikipedia.orgresearchgate.net | | Application to Target | Requires a starting material like 4-methyl-3-nitrobenzenesulfonic acid. |

The Bartoli indole synthesis is a powerful method for preparing substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.com The reaction typically requires at least three equivalents of the Grignard reagent and is often unsuccessful in the absence of an ortho substituent on the nitroarene. wikipedia.orgjk-sci.com The steric bulk of this ortho group is believed to facilitate the key nih.govnih.gov-sigmatropic rearrangement step in the mechanism. wikipedia.org

The mechanism involves the initial addition of the Grignard reagent to the nitro group, leading to the formation of a nitrosoarene intermediate. jk-sci.comname-reaction.com Further reaction with the Grignard reagent, a nih.govnih.gov-sigmatropic rearrangement, intramolecular cyclization, and final workup yields the indole. onlineorganicchemistrytutor.com While particularly noted for 7-substituted indoles, the flexibility of the starting materials allows for the synthesis of various substituted indoles. wikipedia.org For instance, the Dobbs modification uses an ortho-bromine as a removable directing group, enhancing the scope of the reaction. wikipedia.org Synthesizing a 6-sulfonated indole would necessitate starting with a nitrobenzene bearing a sulfonic acid group at the meta-position and an ortho-directing group.

Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the efficient construction of complex molecules. Palladium-catalyzed reactions are particularly prominent in indole synthesis, offering mild conditions and broad functional group tolerance. thieme-connect.com These methods often involve the intramolecular cyclization of suitably functionalized anilines.

One common strategy is the cyclization of o-alkynylanilines. Palladium catalysts can facilitate the intramolecular amination of the alkyne, followed by further reactions to introduce substituents. For example, 2,3-diaryl-N-methylindoles can be synthesized from o-alkynylanilines and aryl pinacol boronic esters or arylsiloxanes. acs.orgrsc.org Another approach involves the reaction of o-dichloroarenes with N-allylamines, mediated by a palladium complex, to form 3-methylindoles. thieme-connect.com This method has been shown to tolerate a broad range of substituents on the N-aryl group. thieme-connect.com The Buchwald modification of the Fischer indole synthesis also utilizes palladium catalysis to couple aryl bromides with hydrazones, expanding the scope of the classical method. wikipedia.org The development of these catalytic systems allows for the construction of the indole ring and the simultaneous installation of desired substituents. nih.gov

In line with the principles of green chemistry, there is a growing emphasis on developing synthetic methods that avoid the use of expensive and potentially toxic transition metals and minimize waste. rsc.org Several metal-free strategies for indole synthesis have emerged.

One such approach involves the C-H amination of N-Ts-2-alkenylanilines using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to afford substituted indoles. acs.orgorganic-chemistry.org This method is operationally simple and circumvents the need for a metal catalyst. acs.org Another metal-free method is the cyclocondensation of arylhydrazines with nitroalkenes, which can be promoted by iodine and diethyl phosphite at room temperature. sci-hub.se Photocatalytic methods, which use light as a traceless reagent, also represent an environmentally friendly approach. These reactions can facilitate the synthesis of indoles under mild conditions, sometimes using organic photoredox catalysts to mediate the transformation. mdpi.comresearchgate.net Furthermore, the use of bio-based solvents like Cyrene in rhodium-catalyzed C-H alkynylation of indoles demonstrates a commitment to more sustainable chemical processes. acs.org These green methodologies offer viable alternatives to traditional and metal-catalyzed reactions, providing efficient access to indole derivatives while reducing environmental impact. ku.edu

Established Indole Synthesis Protocols and their Adaptations

Introduction of the Sulfonic Acid Group onto Indole Scaffolds

The integration of a sulfonic acid group onto an indole core can be accomplished through several distinct methodologies. The choice of method depends on the desired regiochemistry, the stability of the starting indole, and the tolerance of other functional groups present in the molecule.

Direct sulfonation involves the treatment of the indole scaffold with a sulfonating agent. The electron-rich nature of the indole ring makes it susceptible to electrophilic attack, but also to degradation under harsh acidic conditions. Therefore, the choice of reagent and reaction conditions is critical. Common reagents include sulfuric acid, oleum, and chlorosulfonic acid.

Modern approaches have also explored milder and more selective methods. For instance, an electrochemical approach for the direct sulfonylation of indoles has been developed, utilizing inorganic sulfites as the SO₂ source in the presence of an alcohol. This method proceeds under mild conditions in an undivided electrolysis cell, offering an efficient route to indole sulfonate esters acs.org.

Table 1: Selected Conditions for Direct Sulfonylation of Indoles

| Reagent/Method | Substrate | Conditions | Product | Yield | Reference |

| Electrochemical | Indole, Na₂S₂O₅, MeOH | Graphite electrodes, 5 mA, AcOH (additive), 30°C | Methyl indole-3-sulfonate | 81% | acs.org |

| Copper-catalysed | Indole, Sodium sulfinate | CuBr₂ (10 mol%), DMF, 100°C | 3-Sulfenylindole | Good to Excellent | nih.gov |

Note: The table showcases general indole sulfonylation and sulfenylation methods that form the basis for developing specific syntheses for C-6 substituted analogs.

Achieving regioselective sulfonation at the C-6 position of a 3-methylindole (B30407) is a significant synthetic challenge. The inherent nucleophilicity of the indole ring directs electrophiles primarily to the C-3 position. When C-3 is substituted, as in 3-methylindole, functionalization can occur at other positions, but selective C-6 substitution requires specific strategies.

One key approach involves the use of directing groups attached to the indole nitrogen. These groups can sterically block more reactive positions or chelate to a metal catalyst to direct C-H activation to a specific site on the benzene (B151609) ring. For example, a pivaloyl-directing group at C-3 has been used to achieve C-4 arylation, and an N–P(O)tBu₂ group has been successfully employed for the C-6 arylation of indoles, which could potentially be adapted for sulfonation nih.gov.

Another powerful strategy is remote C-H functionalization using catalysis. Metal-free catalytic approaches have been developed for the remote C-6 functionalization of 2,3-disubstituted indoles using Brønsted acids. These catalysts can activate both the indole and the electrophile, facilitating a selective reaction at the C-6 position under mild conditions nih.govfrontiersin.org.

When direct sulfonation is not feasible or lacks the required regioselectivity, multi-step sequences provide a reliable alternative. These methods often involve building the indole ring from a pre-functionalized benzene precursor.

A common strategy is a variation of the Fischer indole synthesis. This involves starting with an aniline derivative that already contains a sulfonic acid group (or a precursor) at the desired position. For example, reacting a hydrazine derived from 4-aminobenzenesulfonic acid with a suitable ketone or aldehyde would construct the indole ring with the sulfonic acid group correctly positioned at C-6. The synthesis of the necessary phenylhydrazine (B124118) precursor typically involves diazotization of the aniline, reduction with sodium sulfite, and subsequent hydrolysis rsc.org.

Another multi-step approach involves introducing a different functional group at the C-6 position that can later be converted into a sulfonic acid. This could include:

Halogenation: Introduction of an iodine or bromine atom at C-5 (a more accessible position) or C-6, followed by a transition-metal-catalyzed coupling reaction with a sulfur-containing reagent.

Nitration: Nitration of the indole followed by reduction to an amino group, diazotization, and subsequent reaction with sulfur dioxide in the presence of a copper catalyst (a Sandmeyer-type reaction).

These multi-step methods, while longer, offer unparalleled control over the final substitution pattern of the indole product utdallas.edunih.gov.

Catalytic Systems in the Synthesis of Substituted Indole Sulfonic Acids

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. For the synthesis of functionalized indoles, both Brønsted acid and heterogeneous catalysts are employed to control reactivity and regioselectivity.

Brønsted acids are widely used catalysts for the functionalization of indoles. They operate by protonating either the indole, increasing its reactivity, or the electrophile, making it more susceptible to nucleophilic attack. In the context of synthesizing C-6 substituted indoles, Brønsted acids have proven particularly effective.

A metal-free catalytic approach using a Brønsted acid like p-toluenesulfonic acid (PTSA) enables the remote C-6 functionalization of 2,3-disubstituted indoles with β,γ-unsaturated α-ketoesters. The acid is believed to act as a bifunctional catalyst, activating both reactants and facilitating the selective C-C bond formation at the C-6 position nih.govfrontiersin.org. This methodology provides a concise and efficient route to C-6 functionalized indoles with good yields and excellent regioselectivity nih.govfrontiersin.org.

Brønsted acids such as (±)-10-camphorsulfonic acid (CSA) have also been used to catalyze the regioselective arylation of 2-indolylmethanols at the C-3 position, demonstrating their utility in controlling the site of functionalization rsc.org. These principles can be extended to guide the development of catalytic C-6 sulfonation reactions.

Table 2: Examples of Brønsted Acid Catalysis in Indole Functionalization

| Catalyst | Substrates | Reaction Type | Key Feature | Reference |

| p-Toluenesulfonic acid (PTSA) | 2,3-Disubstituted Indoles, β,γ-Unsaturated α-ketoesters | C-6 Functionalization | Metal-free, high regioselectivity for C-6 | nih.govfrontiersin.org |

| (±)-10-Camphorsulfonic acid (CSA) | 2-Indolylmethanols, Guaiazulene | C-3 Arylation | High yields, excellent regioselectivity | rsc.org |

| Various Brønsted Acids | N-unprotected 3-substituted indoles, Donor-acceptor cyclopropanes | (4+2) Cyclocondensation | Access to complex indole alkaloids | nih.gov |

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for recycling, and improved stability. In indole synthesis, various solid-supported catalysts have been employed.

Solid acid catalysts, such as silica-alumina supported nickel (Ni/SiO₂-Al₂O₃), have been used to synthesize indoles via dehydrogenative coupling of anilines and vicinal diols. In these systems, a Brønsted acid co-catalyst like PTSA is often used to promote the final Friedel-Crafts-type cyclization to form the indole ring thieme-connect.com.

Platinum on carbon (Pt/C) is another effective heterogeneous catalyst used for the hydrogenation of unprotected indoles to indolines in water, a green solvent. The reaction is activated by a Brønsted acid, demonstrating a synergistic effect between heterogeneous and homogeneous catalysis nih.gov.

Furthermore, gold nanoparticles supported on titanium dioxide have been successfully used for the intramolecular hydroamination of alkynes to form indoles. This heterogeneous system allows the catalyst to be recycled multiple times without a significant loss of efficiency mdpi.com. The application of such solid-supported acid or metal catalysts could provide a sustainable and efficient pathway for the sulfonation or functionalization of indole scaffolds.

Ionic Liquid-Mediated Syntheses

The use of ionic liquids (ILs) in the synthesis of sulfonic acids, including derivatives of indole, represents a significant advancement in green chemistry. Ionic liquids, which are salts with low melting points, offer a unique reaction medium that can lead to cleaner reactions, easier product separation, and catalyst recycling. In the context of producing this compound and its analogs, ionic liquids can function as both solvents and catalysts, facilitating the sulfonation of the indole ring.

The sulfonation of aromatic compounds in the presence of ionic liquids has been shown to be a viable and advantageous alternative to conventional methods. google.com This approach typically involves the reaction of an aromatic compound with a sulfonating agent, such as sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H), within an ionic liquid medium. google.com The ionic liquid's polarity and its ability to dissolve reactants and stabilize intermediates can significantly influence the reaction's efficiency and regioselectivity.

One of the key advantages of using ionic liquids is the potential for a clean reaction with no by-product formation. google.com Following the reaction, the product can often be separated through methods like vacuum distillation, solvent extraction, or steam distillation, allowing for the recovery and reuse of the ionic liquid. google.com

Brønsted acidic ionic liquids have been specifically designed for acid-catalyzed reactions like sulfonation. For instance, 1,3-disulfonic acid imidazolium (B1220033) chloride ([Dsim]Cl) has been effectively used for the sulfonation of various aromatic compounds. organic-chemistry.org This type of ionic liquid can act as a catalyst and a solvent, enabling the reaction to proceed under milder conditions, such as in an aqueous medium at moderate temperatures. organic-chemistry.org

While a direct documented synthesis of this compound using an ionic liquid-mediated approach is not extensively detailed in the literature, the principles established for the sulfonation of other aromatic compounds are applicable. The reaction would involve the electrophilic substitution of a hydrogen atom on the benzene ring of 3-methylindole with a sulfonic acid group. The regioselectivity of this reaction is crucial for obtaining the desired 6-sulfonic acid isomer.

The general conditions for such a synthesis can be extrapolated from studies on similar aromatic compounds. The choice of the ionic liquid's cation and anion, the sulfonating agent, reaction temperature, and time are all critical parameters that would need to be optimized for the specific synthesis of this compound.

Below are illustrative data tables based on the general findings for the sulfonation of aromatic compounds in ionic liquids, which can serve as a starting point for developing a specific protocol for this compound.

Table 1: Illustrative Conditions for Ionic Liquid-Mediated Sulfonation of Aromatic Compounds

| Aromatic Compound | Sulfonating Agent | Ionic Liquid | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzene | SO₃ | [emim][HSO₄] | 25 | 24 | ~100 | google.com |

| Toluene | SO₃ | [emim][HSO₄] | 25 | 24 | 98 | google.com |

| Chlorobenzene | [Dsim]Cl | Water | 50 | 0.5 | 95 | organic-chemistry.org |

| Anisole | [Dsim]Cl | Water | 50 | 1.5 | 92 | organic-chemistry.org |

Note: The data in this table is illustrative and based on the sulfonation of the listed aromatic compounds, not specifically this compound.

Table 2: Properties of Selected Sulfonic Acid Functionalized Ionic Liquids

| Ionic Liquid | Cation | Anion | Acidity Type | Key Features |

| [emim][HSO₄] | 1-ethyl-3-methylimidazolium | Hydrogen sulfate | Brønsted | Water-stable, reusable |

| [Dsim]Cl | 1,3-disulfonic acid imidazolium | Chloride | Brønsted | Acts as both reagent and catalyst |

The research into ionic liquid-mediated syntheses continues to expand, offering promising avenues for the efficient and environmentally benign production of complex molecules like this compound. The tailored properties of ionic liquids allow for fine-tuning of reaction conditions to achieve high yields and selectivity for the desired product.

Chemical Reactivity and Mechanistic Investigations of 3 Methyl 1h Indole 6 Sulfonic Acid

Electrophilic Substitution Reactivity of the Indole (B1671886) Nucleus

The indole ring system is characterized as an electron-rich heterocycle, making it highly susceptible to electrophilic attack. chim.it The typical site of electrophilic substitution in unsubstituted indole is the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (arenium ion). However, in 3-Methyl-1H-indole-6-sulfonic acid, this position is already occupied, necessitating a detailed analysis of the directing effects of the existing substituents to predict further reactions.

Influence of Methyl and Sulfonic Acid Substituents on Regioselectivity

The regioselectivity of electrophilic substitution on the this compound ring is governed by the combined electronic effects of the C3-methyl group and the C6-sulfonic acid group.

C3-Methyl Group: The methyl group is an electron-donating group (EDG) through an inductive effect. In the context of the indole nucleus, which is already electron-rich, this further enhances the nucleophilicity of the ring. EDGs are known to activate the ring towards electrophilic attack and are typically ortho, para-directing. In 3-methylindole (B30407) (skatole), the electron density is increased, particularly at the C2 and N1 positions. hmdb.ca

C6-Sulfonic Acid Group: The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group (EWG) through both inductive and resonance effects. This deactivates the benzene (B151609) portion of the indole nucleus towards electrophilic attack. EWGs are generally meta-directing. Therefore, the sulfonic acid group at C6 will decrease the reactivity of the C5 and C7 positions and direct incoming electrophiles to the C5 and C7 positions relative to itself, which are already influenced by the pyrrole (B145914) part of the indole.

The interplay of these opposing effects—activation from the methyl group and deactivation from the sulfonic acid group—results in a complex reactivity pattern. The pyrrole ring (positions N1, C2) remains the more activated portion of the molecule for electrophilic attack compared to the deactivated benzene ring (positions C4, C5, C7).

Reactivity at Nitrogen (N1) and Carbon Positions (C2, C3, C6)

The substitution pattern of this compound channels the reactivity towards specific sites.

N1 Position: The indole nitrogen can act as a nucleophile, particularly in the presence of a strong base to form the indolyl anion. This anion is highly reactive towards electrophiles. However, direct N-alkylation or N-acylation can be complicated by the acidic proton of the sulfonic acid group, which would likely be deprotonated first.

C2 Position: With the C3 position blocked, the C2 position becomes a primary target for electrophilic attack. While C3 is electronically preferred for substitution in unsubstituted indoles, C2 substitution can occur, especially when C3 is substituted. chim.it Protonation of the indole at C3 can lead to the formation of an iminium species, which can then react with nucleophiles at the C2 position. nih.gov For electrophilic attack, the C2 position is less favored than C3 but is significantly more reactive than the positions on the deactivated benzene ring.

C3 Position: This position is occupied by a methyl group. Standard electrophilic aromatic substitution is not possible here. However, reactions involving the methyl group itself can occur (see section 3.3). The high nucleophilicity of the C3 position is a key feature of indole chemistry. chemrxiv.org

C6 Position: This position is occupied by the sulfonic acid group. Further substitution at this site is highly unlikely. The C-S bond can be cleaved under certain conditions, leading to desulfonation, which is the reverse of electrophilic sulfonation. masterorganicchemistry.com

Transformations Involving the Sulfonic Acid Moiety

The sulfonic acid group is a versatile functional handle for a variety of chemical transformations.

Derivatization to Sulfonyl Chlorides and Sulfonamides

A common and synthetically valuable transformation of sulfonic acids is their conversion into sulfonamides. This is typically a two-step process involving the initial formation of a more reactive sulfonyl chloride intermediate. thieme-connect.com

Step 1: Synthesis of Sulfonyl Chloride Aryl sulfonic acids can be converted to the corresponding sulfonyl chlorides using various chlorinating agents. organic-chemistry.orgresearchgate.net This transformation is crucial as sulfonyl chlorides are highly reactive electrophiles. researchgate.net

Step 2: Synthesis of Sulfonamides The resulting sulfonyl chloride can then be reacted with a primary or secondary amine, often in the presence of a base, to yield the desired sulfonamide. ekb.egresearchgate.net The general method involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. acs.org

Below is a table summarizing common reagents used for the conversion of sulfonic acids to sulfonyl chlorides.

| Reagent | Conditions | Reference |

| Thionyl chloride (SOCl₂) | Often used with a catalytic amount of DMF. | researchgate.net |

| Phosphorus pentachloride (PCl₅) | A strong chlorinating agent. | researchgate.net |

| Trichloroacetonitrile/Triphenylphosphine | Milder conditions compared to traditional reagents. | ekb.eg |

| 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) | Mild, solvent-free conditions at room temperature. | organic-chemistry.org |

| Triphenylphosphine ditriflate | Allows for direct coupling of sulfonic acid salts with amines. | nih.gov |

This derivatization pathway is a cornerstone of medicinal chemistry, as the sulfonamide functional group is present in a wide array of therapeutic agents. researchgate.netacs.org

Interactions and Reactions as a Brønsted Acid

The sulfonic acid group (-SO₃H) is a strong Brønsted acid, with a pKa value typically below 0. This means it readily donates its proton in aqueous solutions and to a wide range of bases. In the context of this compound, this acidity has several implications:

The molecule will exist predominantly in its sulfonate form (-SO₃⁻) at physiological pH.

The acidic proton can catalyze reactions, although this is often complicated by the multiple reactive sites on the indole nucleus.

The presence of a strong acid group can influence the protonation state of the indole nitrogen, potentially affecting its nucleophilicity and role in reactions. The sulfonic acid group is significantly more acidic than the N-H proton of the indole ring.

Reactions at the Methyl Group (C3 Position)

While the C3 position of the indole ring is blocked for electrophilic substitution, the methyl group itself can be a site of chemical reactivity. However, the functionalization of the 3-methyl group of indoles is known to be challenging. nih.gov The high reactivity of the indole nucleus can lead to undesired side reactions like dimerization or oligomerization, particularly under acidic or strongly electrophilic conditions. nih.govnih.gov

Potential reactions at the C3-methyl group include:

Oxidation: Strong oxidizing agents could potentially oxidize the methyl group to a formyl or carboxyl group, although this may also affect the electron-rich indole ring.

Radical Halogenation: Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could lead to the formation of a 3-(bromomethyl)indole derivative. This product would be a highly reactive electrophile, useful for subsequent nucleophilic substitution reactions. However, reports suggest that such reactions are difficult to control and may not yield the desired product cleanly. nih.gov

Deprotonation/Alkylation: Strong bases could potentially deprotonate the methyl group to form a carbanion, which could then react with an electrophile. This pathway is less common for indoles due to the higher acidity of the N-H proton.

Enzymatic C3-methylation of indole precursors is a known biological process, highlighting the unique reactivity of this position. nih.govuni-duesseldorf.de Synthetic strategies aim to replicate this selectivity, though often with difficulty. nih.gov

Cycloaddition Reactions and Annulation Strategies

The electron-rich nature of the indole C2-C3 double bond typically facilitates its participation in a variety of cycloaddition reactions. However, the presence of the strongly electron-withdrawing sulfonic acid group at the 6-position in this compound is expected to significantly diminish the nucleophilicity of the indole ring. This deactivation influences its reactivity in cycloaddition and annulation reactions, making it a more challenging substrate compared to electron-rich indoles.

Dearomative cycloaddition reactions of indoles provide a powerful tool for the synthesis of complex fused-ring systems. bohrium.comresearchgate.net For instance, the dearomative (4+3) cycloaddition of 3-alkenylindoles with oxyallyl cations has been shown to furnish cyclohepta[b]indoles. uchicago.edu While direct experimental data for this compound is not available, the electron-deficient nature of this substrate would likely necessitate highly reactive dienophiles or harsh reaction conditions for such transformations to proceed. The electron-withdrawing sulfonic acid group would decrease the electron density of the pyrrole ring, making it a less effective 4π component in a [4+3] cycloaddition.

Similarly, [3+2] cycloaddition reactions, which are well-documented for various indole derivatives, would be impacted. researchgate.net These reactions often involve the indole C2-C3 bond as the 2π component. The reduced electron density of this bond in this compound would likely retard the reaction rate with typical 1,3-dipoles. However, reactions with highly electrophilic 1,3-dipoles might still be feasible. The regioselectivity of such cycloadditions would also be influenced by the electronic and steric effects of both the methyl group at the 3-position and the sulfonic acid group at the 6-position.

Annulation strategies for the construction of fused ring systems onto the indole core are also affected by the electronic nature of the substituents. Palladium-catalyzed direct annulation of electron-poor o-chloroanilines with aldehydes has been developed for the synthesis of 2-unsubstituted indoles. researchgate.net While this applies to the synthesis of the indole core itself, it highlights that specialized strategies are often required for electron-deficient systems. For a pre-formed indole like this compound, annulation strategies that rely on the nucleophilicity of the indole ring would be less effective. Conversely, strategies that involve electrophilic attack on a pre-functionalized side chain, followed by cyclization, might be more successful.

The table below summarizes the expected impact of the sulfonic acid group on various cycloaddition and annulation reactions of the indole core, based on general principles of indole reactivity.

| Reaction Type | Expected Reactivity of this compound | Rationale |

| [4+3] Cycloaddition | Decreased reactivity | The electron-withdrawing sulfonic acid group reduces the electron density of the pyrrole ring, making it a less effective 4π component. |

| [3+2] Cycloaddition | Decreased reactivity | The electron density of the C2-C3 double bond is reduced, slowing the reaction with typical 1,3-dipoles. |

| Diels-Alder Reaction | Potentially enhanced reactivity as a dienophile | The electron-deficient nature of the indole ring could make it a suitable dienophile in inverse-electron-demand Diels-Alder reactions. |

| Annulation via Nucleophilic Attack | Decreased reactivity | The nucleophilicity of the indole ring is significantly reduced by the sulfonic acid group. |

Detailed Mechanistic Pathways of Key Reactions

Due to the scarcity of specific mechanistic studies on this compound, the following discussion is based on established mechanisms for related indole derivatives, with a focus on how the sulfonic acid group is anticipated to influence these pathways.

A key reactive intermediate of 3-methylindole is the 3-methyleneindolenine (B1207975) species, which is known to be involved in the formation of adducts. This intermediate is typically formed under acidic conditions or through metabolic activation. The sulfonic acid group, being a strong acid, could potentially facilitate the formation of the corresponding 3-methyleneindoleninium cation. This electrophilic species would then be susceptible to nucleophilic attack.

In the context of electrophilic substitution, a fundamental reaction of indoles, the presence of the sulfonic acid group would have a profound effect. The sulfonic acid group is a strong deactivating and meta-directing group in electrophilic aromatic substitution on the benzene ring. numberanalytics.com This would direct incoming electrophiles to the 4- and 7-positions of the indole nucleus, in contrast to the typical C3-selectivity of electron-rich indoles. However, since the C3 position is already substituted with a methyl group, electrophilic attack would likely occur at the benzene ring.

The mechanism of a hypothetical electrophilic substitution on the benzene ring of this compound would proceed via the formation of a Wheland intermediate. The stability of this intermediate would be influenced by both the electron-donating methyl group and the electron-withdrawing sulfonic acid group. The sulfonic acid group would destabilize a positive charge on the adjacent carbon atoms, thus directing the electrophile away from the 5- and 7-positions to some extent, favoring the 4-position.

The following table outlines a plausible mechanistic pathway for an electrophilic aromatic substitution reaction on this compound.

| Step | Description | Mechanistic Representation |

| 1. Generation of Electrophile | An external electrophile (E+) is generated. | E-Y -> E+ + Y- |

| 2. Electrophilic Attack | The π-system of the benzene ring of the indole attacks the electrophile, preferentially at the C4 position, forming a Wheland intermediate. | The indole ring attacks E+, with the positive charge delocalized across the ring system. |

| 3. Deprotonation | A base removes the proton from the C4 position, restoring the aromaticity of the benzene ring. | Base + H-C4-Indole-E -> Base-H+ + C4-Indole-E |

It is important to note that the strongly acidic nature of the sulfonic acid group itself could influence the reaction medium and the nature of the catalytic species required for such transformations.

Advanced Spectroscopic and Structural Characterization of 3 Methyl 1h Indole 6 Sulfonic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Methyl-1H-indole-6-sulfonic acid by providing information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The indole (B1671886) N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm), its exact position and broadness influenced by solvent and concentration. The protons on the benzene (B151609) portion of the indole ring will exhibit complex splitting patterns due to spin-spin coupling. Based on known substituent effects, the proton at the C5 position would likely appear as a doublet, coupled to the C4 proton, while the C7 proton would be a singlet or a narrow doublet. The proton at C2 of the pyrrole (B145914) ring would also be a singlet. The methyl group protons at the C3 position are expected to appear as a sharp singlet in the upfield region (around δ 2.3 ppm). rsc.orgchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would display nine distinct signals. The carbon atoms of the indole ring are expected to resonate in the aromatic region (δ 100-140 ppm). The presence of the electron-withdrawing sulfonic acid group at the C6 position would significantly influence the chemical shifts of the adjacent carbons (C5, C7, and C6 itself). The methyl carbon (C3-CH₃) will appear at a characteristic upfield shift (around δ 10 ppm). rsc.org Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups and quaternary carbons. tetratek.com.tr

Predicted NMR Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | N1-H | > 10 | Broad Singlet | Chemical shift is solvent-dependent. |

| C2-H | ~7.0-7.2 | Singlet / Triplet (long-range coupling) | Proton on the pyrrole ring. | |

| C4-H, C5-H, C7-H | ~7.0-8.0 | Doublets, Doublet of Doublets | Aromatic protons on the benzene ring. | |

| C3-CH₃ | ~2.3 | Singlet | Methyl group protons. chemicalbook.com | |

| SO₃H | Variable | Broad Singlet | Acidic proton, may exchange with solvent. | |

| ¹³C | C3-CH₃ | ~10 | - | Methyl carbon. rsc.org |

| Indole Carbons (C2-C7a) | 100-140 | - | Shift values influenced by substituents. | |

| C6 | Downfield shifted | - | Carbon attached to the sulfonic acid group. |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show several key absorption bands. A sharp, strong peak is expected in the 3300-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the indole ring. researchgate.net The C-H stretching vibrations of the aromatic ring and the methyl group would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The most characteristic bands for the sulfonic acid group are the asymmetric and symmetric S=O stretching vibrations, which are typically strong and found in the regions of 1340-1350 cm⁻¹ and 1150-1160 cm⁻¹, respectively. The S-O stretch is expected around 1030-1040 cm⁻¹. asianpubs.org Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ range. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations often produce strong Raman signals. The C-S stretching vibration, typically found around 740 cm⁻¹, is also readily observable in the Raman spectrum. asianpubs.org The symmetric S=O stretch is also generally Raman active. Theoretical calculations using density functional theory (DFT) can be employed to predict and help assign the vibrational frequencies observed in both IR and Raman spectra. researchgate.net

Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Indole N-H | 3300-3500 | Strong, Sharp (IR) |

| Aromatic C-H Stretch | Indole Ring | 3000-3100 | Medium |

| Aliphatic C-H Stretch | -CH₃ | 2850-2960 | Medium |

| Aromatic C=C Stretch | Indole Ring | 1450-1600 | Medium-Strong |

| Asymmetric S=O Stretch | -SO₃H | 1340-1350 | Strong (IR) |

| Symmetric S=O Stretch | -SO₃H | 1150-1160 | Strong (IR), Medium (Raman) |

| S-O Stretch | -SO₃H | 1030-1040 | Strong (IR) asianpubs.org |

| C-S Stretch | Ar-S | ~740 | Medium (Raman) asianpubs.org |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns. The molecular formula of this compound is C₉H₉NO₃S, with a calculated molecular weight of approximately 211.24 g/mol . chemnet.com

In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 211, which is characteristic of aromatic compounds due to the stability of the indole ring system. libretexts.orgnist.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, confirming the elemental composition.

The fragmentation of the molecular ion would likely proceed through several key pathways. A primary fragmentation would be the loss of the sulfonic acid group, either as an SO₃ radical (loss of 80 amu) or an SO₃H radical (loss of 81 amu), leading to significant peaks at m/z ≈ 131 or 130. The resulting fragment at m/z 130 would correspond to the stable 3-methylindole (B30407) radical cation. nist.gov Further fragmentation of this ion would follow the known patterns for indoles.

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence

Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

UV-Vis Absorption: The indole ring system is a well-known chromophore that absorbs ultraviolet light. The UV-Vis spectrum of this compound in a suitable solvent is expected to display characteristic absorption bands. Typically, indoles show two main absorption bands: a stronger band around 200-230 nm (the B-band) and a weaker, more structured band between 260-290 nm (the L-band). nist.gov The exact position and intensity of these bands can be influenced by the substituents on the indole ring and the polarity of the solvent.

X-ray Crystallography for Solid-State Structure and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would reveal detailed information about its bond lengths, bond angles, and conformation.

This technique would also elucidate the intermolecular interactions that govern the crystal packing. The molecule possesses both a hydrogen bond donor (the indole N-H) and strong hydrogen bond donors and acceptors within the sulfonic acid group (-SO₃H). Therefore, extensive intermolecular hydrogen bonding is expected to be a dominant feature in the crystal lattice, potentially leading to the formation of complex supramolecular structures like sheets or chains. eurjchem.comnih.gov Such interactions play a crucial role in determining the physical properties of the solid material. While no public crystal structure for this specific compound appears to be available, analysis of related indole derivatives confirms the importance of such hydrogen bonding and π-π stacking interactions in their solid-state structures. researchgate.netmdpi.com

Computational and Theoretical Chemistry Studies on 3 Methyl 1h Indole 6 Sulfonic Acid

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for predicting the electronic structure and various molecular properties. nih.govnih.gov Methods like Hartree-Fock (HF) are often used alongside DFT functionals such as B3LYP, typically with a basis set like 6-31G(d,p) or higher, to achieve a balance between accuracy and computational cost. nih.govnih.gov These calculations for 3-Methyl-1H-indole-6-sulfonic acid would provide a comprehensive understanding of its fundamental characteristics.

The first step in any computational study is to determine the molecule's most stable three-dimensional structure through geometry optimization. For this compound, this involves finding the minimum energy conformation of the indole (B1671886) ring, the methyl group, and the sulfonic acid group.

Theoretical calculations would confirm the planarity of the bicyclic indole core, a characteristic feature of this heterocyclic system. hmdb.ca The primary conformational flexibility arises from the rotation of the sulfonic acid group (-SO₃H) around the C6-S bond. Computational analysis, such as a potential energy surface scan, would identify the most stable rotational conformer, likely influenced by steric hindrance from the adjacent part of the benzene (B151609) ring and potential intramolecular interactions. Theoretical studies on similar substituted indoles have successfully determined such stable conformations. jsac.or.jp

Below is a representative table of predicted geometrical parameters that would be obtained from a DFT/B3LYP calculation.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C2-C3 | ~1.38 Å |

| N1-C2 | ~1.37 Å | |

| C3-C3_CH3 | ~1.51 Å | |

| C6-S | ~1.78 Å | |

| S-O | ~1.45 Å (double bond) | |

| S-OH | ~1.63 Å (single bond) | |

| Bond Angle | C2-C3-C3_CH3 | ~128° |

| C5-C6-S | ~120° | |

| O-S-O | ~119° | |

| Dihedral Angle | C5-C6-S-O | Varies with conformation |

| Note: These values are illustrative and would be precisely determined through calculation. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy level is related to the molecule's nucleophilicity, while the LUMO acts as an electron acceptor, with its energy indicating electrophilicity. youtube.compku.edu.cn

For this compound, the HOMO is expected to be distributed primarily across the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. The electron-donating methyl group at the C3 position would further elevate the energy of the HOMO compared to unsubstituted indole. Conversely, the LUMO is anticipated to be located more towards the electron-withdrawing sulfonic acid group and the benzene portion of the indole ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. tsijournals.com

| Orbital | Predicted Energy (eV) | Description |

| HOMO | -6.5 eV | Primarily located on the indole ring; associated with nucleophilicity. |

| LUMO | -1.2 eV | Influenced by the sulfonic acid group; associated with electrophilicity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates high kinetic stability. |

| Note: These energy values are hypothetical and serve as examples of typical results from DFT calculations. |

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential). researchgate.net This map helps predict sites for electrophilic and nucleophilic attack and understand intermolecular interactions.

For this compound, the MEP would show:

Intense Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the sulfonic acid group, making this a prime site for hydrogen bonding and interaction with cations.

Positive Potential (Blue): Located around the acidic proton of the sulfonic acid group and the proton on the indole nitrogen (N-H), indicating these are the primary hydrogen bond donor sites.

Intermediate Potential (Green): Spread across the carbon framework of the indole ring.

Analysis of the charge distribution, for instance through Mulliken or Natural Bond Orbital (NBO) population analysis, would quantify the partial charges on each atom, confirming the strong polarization induced by the sulfonic acid group.

Computational methods can accurately predict the acidity (pKa) of different protons in a molecule. This compound has two primary acidic sites: the proton of the sulfonic acid group (-SO₃H) and the proton of the indole nitrogen (N-H).

Sulfonic Acid Proton: Sulfonic acids are known to be strong acids. Calculations would confirm a very low pKa value for this proton, indicating that under most conditions, the molecule will exist in its deprotonated, anionic sulfonate form (-SO₃⁻).

Indole N-H Proton: The N-H proton of the indole ring is significantly less acidic, with a pKa typically in the range of 16-17. Computational analysis would confirm that this proton remains attached unless exposed to a very strong base.

These calculations are vital for understanding the molecule's predominant ionic state in different environments.

| Acidic Site | Predicted pKa | Predominant State in Neutral pH |

| Sulfonic Acid (-SO₃H) | < 1 | Deprotonated (-SO₃⁻) |

| Indole Nitrogen (-NH) | ~17 | Protonated (-NH) |

Reaction Mechanism Elucidation through Computational Modeling

Theoretical modeling is a powerful asset for elucidating reaction mechanisms by mapping the entire reaction pathway, including transition states and intermediates. hmdb.ca For this compound, computational studies could investigate various reactions, such as electrophilic aromatic substitution.

Given the presence of the activating methyl group and the deactivating sulfonate group, modeling could predict the most likely site for further substitution on the indole ring. By calculating the activation energies for attack at different positions (e.g., C2, C4, C5, C7), a clear preference could be established. The calculations would involve locating the transition state structure for each potential pathway and determining its energy, which is the primary barrier to the reaction. This approach provides insights far beyond what can be inferred from simple electronic effects alone.

Analysis of Intramolecular and Intermolecular Interactions

The functional groups on this compound allow for a variety of non-covalent interactions that dictate its physical properties and interactions with other molecules.

Intramolecular Interactions: A potential, albeit likely weak, intramolecular hydrogen bond could exist between the N-H group and an oxygen atom of the sulfonate group, depending on the conformation. Quantum Theory of Atoms in Molecules (QTAIM) analysis could be employed to identify and characterize such weak interactions.

Intermolecular Interactions: The molecule's capacity for strong intermolecular interactions is significant. In a condensed phase (e.g., solid state or solution), the following interactions would be dominant:

Hydrogen Bonding: The N-H group and the (protonated) sulfonic acid group are potent hydrogen bond donors. The oxygen atoms of the sulfonate group and, to a lesser extent, the indole nitrogen are strong hydrogen bond acceptors. acs.org

π-π Stacking: The planar, aromatic indole rings can stack on top of one another, a common interaction in indole-containing crystals.

Ionic Interactions: In its deprotonated sulfonate form, the molecule can engage in strong ionic interactions with cations.

Computational studies on solvated indole have shown that explicit solvent models, where individual solvent molecules are included in the calculation, are often necessary to accurately capture the strong solute-solvent interactions, particularly hydrogen bonding with water. rsc.orgresearchgate.net

Hydrogen Bonding Networks

The capacity of a molecule to form hydrogen bonds is fundamental to its role in biological recognition and crystal engineering. For indole derivatives, the N-H group of the indole ring is a primary hydrogen bond donor. nih.gov The presence of the sulfonic acid (-SO₃H) group in this compound introduces a potent hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the sulfonyl oxygens).

The interplay of these functional groups is expected to lead to the formation of extensive and robust hydrogen bonding networks. In the solid state, these interactions are crucial in dictating the crystal packing. The indole N-H can form hydrogen bonds with the sulfonyl oxygens of a neighboring molecule, while the sulfonic acid group can engage in strong O-H···O hydrogen bonds with another sulfonic acid group or other acceptors. The significance of such interactions is highlighted in studies of other indole derivatives, where N-H···O and C-H···O bonds are frequently observed and contribute to the stability of the crystal structure. eurjchem.com The directional and flexible nature of hydrogen bonds plays a predominant role in the assembly of bis-indole derivatives, which has implications for their drug-like properties. eurjchem.com

π-Stacking and Other Non-Covalent Interactions

Non-covalent interactions, particularly π-stacking, are vital for the structure and function of biomolecules and the assembly of organic materials. mdpi.com The aromatic indole ring of this compound is well-suited for π-stacking interactions.

Quantum chemical analyses performed on 3-methylindole (B30407), a simplified model for the tryptophan side chain, reveal the nature of these stacking interactions. mdpi.com These studies indicate that parallel-displaced stacking is a favorable arrangement. The introduction of substituents on the indole ring can modulate the strength of these interactions. For instance, halogenation has been shown to have a moderate effect on the stability of π-π stacking, with heavier halogens generally leading to stronger interactions. mdpi.com While a sulfonic acid group is not a halogen, its electron-withdrawing nature would be expected to influence the quadrupole moment of the indole ring and thus the energetics of π-stacking.

| Interaction Type | Participating Groups | Significance |

| Hydrogen Bonding | Indole N-H, Sulfonic Acid O-H and S=O | Primary determinant of molecular recognition and crystal packing. |

| π-π Stacking | Indole aromatic ring | Contributes to the stability of dimeric and aggregated structures. |

| C-H···π Interactions | C3-Methyl group, aromatic C-H bonds | Fine-tunes the geometry and stability of stacked arrangements. |

| Weak Hydrogen Bonds | Sulfonyl oxygens as acceptors | Adds to the overall cohesive energy of the molecular assembly. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. While specific MD simulation studies focused exclusively on this compound are not prevalent in the literature, the methodologies for such studies on related indole derivatives are well-established.

MD simulations have been employed to analyze the binding intricacies of indole-2-carboxamide derivatives to protein targets, providing insights into their mechanism of action. nih.gov For such simulations, a crucial first step is the development of a molecular force field that accurately describes the intra- and intermolecular forces. The Automated Topology Builder (ATB) and Repository is a resource that can facilitate the generation of these force fields for novel molecules like this compound, enabling their study in biomolecular simulations. uq.edu.au The availability of such tools paves the way for future in-silico investigations into the dynamic interactions of this compound with biological macromolecules or its self-assembly in solution.

Applications of 3 Methyl 1h Indole 6 Sulfonic Acid and Its Derivatives in Chemical Research

Catalytic Applications

The presence of the sulfonic acid group imparts strong Brønsted acidity to the molecule, making it an effective catalyst for a variety of acid-mediated organic transformations.

3-Methyl-1H-indole-6-sulfonic acid and related sulfonated compounds have demonstrated significant potential as catalysts in organic synthesis, often serving as greener and more efficient alternatives to traditional mineral acids. Their utility is particularly evident in condensation reactions for the synthesis of heterocyclic compounds.

Synthesis of Bis(indolyl)methanes: The electrophilic substitution reaction of indoles with aldehydes or ketones to form bis(indolyl)methanes (BIMs) is a key reaction, and various acid catalysts are employed for this purpose. e-journals.inrsc.org Sulfonic acid functionalized catalysts are efficient in promoting this reaction. beilstein-journals.orgresearchgate.net For instance, 3-methyl-1-sulfo-1H-imidazolium chloride-based catalysts have been used for the synthesis of bis(indolyl)methane derivatives with excellent yields. beilstein-journals.org These catalysts, which contain both Brønsted and Lewis acidic sites, highlight the effectiveness of the sulfonic acid moiety in this transformation. beilstein-journals.org While direct use of this compound is not extensively documented, its structural features suggest high potential for similar catalytic activity.

Synthesis of Quinoxaline (B1680401) Derivatives: Quinoxalines are an important class of nitrogen-containing heterocycles with applications in pharmaceuticals, dyes, and materials. sphinxsai.comnih.gov Their synthesis often involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, a reaction frequently catalyzed by acids. sphinxsai.com Sulfonic acid-functionalized imidazolium (B1220033) salts, such as 3-methyl-1-sulfonic acid imidazolium tetrafluoroborate, have been successfully used as efficient and reusable Brønsted acidic ionic liquid catalysts for the synthesis of quinoxaline derivatives under solvent-free conditions. sphinxsai.comresearchgate.net

Synthesis of Benzimidazole Derivatives: Benzimidazoles are another class of heterocyclic compounds with significant biological activities. nih.govrsc.org Their synthesis typically involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, often requiring an acid catalyst like p-toluenesulfonic acid. nih.govresearchgate.net The structural analogy and acidic nature of this compound suggest its suitability as a catalyst for such transformations.

Table 1: Examples of Organic Reactions Catalyzed by Sulfonic Acid Derivatives

| Reaction | Catalyst Type | Substrates | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Synthesis of Bis(indolyl)methanes | 3-methyl-1-sulfo-1H-imidazolium metal chlorides | Indoles, Aldehydes | Bis(indolyl)methane derivatives | Excellent yields with low catalyst loading; catalyst is reusable. | beilstein-journals.org |

| Synthesis of Quinoxalines | 3-methyl-1-sulfonic acid imidazolium salts | 1,2-diamines, α-diketones | Quinoxaline derivatives | Highly efficient, green procedure under solvent-free conditions. | sphinxsai.comresearchgate.net |

| Synthesis of Benzimidazoles | p-Toluenesulfonic acid | o-phenylenediamine, Carboxylic acids | Benzimidazole derivatives | Effective condensation catalyst. | nih.gov |

| Synthesis of 3,3-di(indolyl)oxindoles | Sulfonic acid-functionalized mesoporous silica | Indoles, Isatins | 3,3-di(indolyl)oxindole derivatives | Efficient and reusable heterogeneous catalyst in aqueous media. | researchgate.net |

The application of derivatives of this compound in asymmetric catalysis is not yet a widely explored field. However, the potential exists for the development of chiral derivatives that could serve as catalysts. Chiral Brønsted acids are valuable tools in asymmetric synthesis. For instance, chiral phosphoric acids have been used in the asymmetric Friedel-Crafts alkylation of indoles. mdpi.com A suitably designed chiral derivative of this compound, where a chiral moiety is incorporated into the molecule, could potentially be used to induce enantioselectivity in various organic reactions. The development of such catalysts remains a prospective area for future research.

Applications in Materials Science

The indole (B1671886) nucleus and the sulfonic acid group are both functional components that can be exploited in the design of advanced materials.

The indole moiety is a component in various functional materials. e-journals.in Sulfonic acid groups are frequently incorporated into polymers to create ion-exchange resins and proton-conducting membranes for applications such as fuel cells. A polymer incorporating this compound as a monomer could exhibit interesting properties, such as proton conductivity combined with the specific chemical or electronic characteristics of the indole ring. For example, a solid acid catalyst was developed from cashew nut shell liquid, which was then sulfonated to create a polymer with sulfonic acid groups (CNSLF-SO3H) used for Friedel-Crafts reactions. acs.org This demonstrates the principle of using sulfonated organic materials as functional polymers.

Indole derivatives are precursors in the synthesis of certain dyes, most notably indigo (B80030) dyes. mdpi.com The sulfonic acid group (–SO3H) is a well-known auxochrome in dye chemistry. primescholars.com When attached to a chromophore (a color-bearing group), an auxochrome can modify the color and, importantly, enhance the water solubility of the dye, which is crucial for dyeing processes. Azo dyes, a major class of synthetic colorants, are often synthesized with sulfonic acid groups to ensure their solubility and affinity for fibers. unb.ca Therefore, this compound could serve as a valuable intermediate in the synthesis of novel sulfonated indole-based dyes, potentially leading to colors with high fastness and solubility.

Indole and its derivatives are known to exhibit fluorescence, a property that is highly sensitive to the local environment. This makes them attractive candidates for the development of fluorescent chemosensors. The sulfonic acid group can act as a binding site for specific analytes, and its interaction could modulate the fluorescence properties of the indole ring, enabling the detection of the target species. Furthermore, quinoxaline derivatives, which can be synthesized using sulfonic acid catalysts, are utilized in electrical and photochemical materials. sphinxsai.com This suggests an indirect role where the catalytic application of sulfonic acids can lead to the production of materials with optoelectronic properties. The incorporation of this compound into larger conjugated systems could also be explored for applications in organic electronics.

Supramolecular Chemistry and Molecular Recognition

The field of supramolecular chemistry focuses on the design and study of complex chemical systems held together by non-covalent interactions. In this arena, this compound and its derivatives are of interest due to the functional groups they possess, which can participate in a variety of intermolecular forces.

The indole nitrogen atom can act as a hydrogen bond donor, while the electron-rich aromatic system can engage in π-π stacking interactions. Critically, the sulfonic acid group introduces a highly polar and acidic site. This group is a strong hydrogen bond donor and can be deprotonated to form a sulfonate anion, which can then participate in strong ionic interactions. This combination of functionalities allows for the construction of sophisticated supramolecular architectures.

For instance, derivatives of indole sulfonic acids have been explored for their ability to form ordered structures. While direct studies on this compound are not extensively documented in this specific context, the principles of supramolecular assembly of related compounds provide a clear indication of its potential. The interplay between hydrogen bonding from the N-H and SO₃H groups, and π-π stacking of the indole rings can lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

Table 1: Potential Non-Covalent Interactions involving this compound

| Interaction Type | Participating Group(s) | Potential Role in Supramolecular Chemistry |

| Hydrogen Bonding | N-H (donor), C=O of guest (acceptor) | Formation of defined molecular assemblies |

| Hydrogen Bonding | SO₃H (donor), N or O of guest (acceptor) | Strong, directional interactions for molecular recognition |

| Ionic Interactions | SO₃⁻ (anion), Cationic guest (e.g., R-NH₃⁺) | Formation of stable salt-bridge complexes |

| π-π Stacking | Indole aromatic ring | Stabilization of extended supramolecular structures |

| Hydrophobic Interactions | Methyl group, Indole ring | Driving self-assembly in aqueous media |

Strategic Building Block for Complex Organic Synthesis

Beyond its role in supramolecular chemistry, this compound serves as a valuable and versatile building block in the synthesis of more elaborate organic molecules. Its functional groups provide handles for a wide array of chemical transformations, allowing for the construction of complex heterocyclic systems and diverse chemical libraries.

Precursor for Advanced Heterocyclic Systems

The indole nucleus is a privileged scaffold in a vast number of biologically active compounds. The functional groups of this compound can be chemically manipulated to build upon this core structure. The indole nitrogen can be alkylated or acylated, the sulfonic acid group can be converted into sulfonamides, sulfonyl chlorides, or sulfonate esters, and the aromatic ring can undergo further substitution reactions.

For example, the sulfonic acid group can be transformed into a sulfonyl chloride, which is a highly reactive intermediate. This sulfonyl chloride can then be reacted with a variety of nucleophiles, such as amines or alcohols, to generate a range of sulfonamide and sulfonate ester derivatives. These derivatives can possess unique biological activities or serve as intermediates for further synthetic transformations.

Furthermore, the indole ring itself can be a partner in various coupling reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can be employed to introduce new carbon-carbon bonds at various positions on the indole ring, leading to the synthesis of highly complex and polyfunctionalized heterocyclic systems. The presence of the methyl group at C3 can direct these reactions to other positions on the ring.

Development of Scaffolds for Diverse Chemical Libraries

In modern drug discovery, the generation of chemical libraries containing a wide variety of structurally diverse molecules is crucial for identifying new lead compounds. The this compound scaffold is an excellent starting point for the construction of such libraries.

By systematically varying the substituents at different positions of the indole ring, a large number of distinct compounds can be synthesized. The reactivity of the N-H bond, the sulfonic acid group, and the aromatic ring allows for a combinatorial approach to library synthesis. For instance, a library of sulfonamides can be generated by reacting the corresponding sulfonyl chloride with a diverse set of amines. Similarly, the indole nitrogen can be alkylated with a variety of alkyl halides.

The resulting library of compounds can then be screened for biological activity against a range of therapeutic targets. The structural information from any "hits" can then be used to design more potent and selective analogs. The water-solubility imparted by the sulfonic acid group can be an advantageous feature for biological screening assays.

Table 2: Key Reactive Sites of this compound for Library Synthesis

| Reactive Site | Position | Potential Reactions | Resulting Functional Groups |

| Indole Nitrogen | N1 | Alkylation, Acylation, Arylation | N-Alkyl, N-Acyl, N-Aryl indoles |

| Sulfonic Acid Group | C6 | Conversion to Sulfonyl Chloride, Esterification, Amidation | Sulfonyl Chlorides, Sulfonate Esters, Sulfonamides |

| Aromatic Ring | C2, C4, C5, C7 | Electrophilic Aromatic Substitution, Halogenation, Nitration | Substituted Indole Derivatives |

| Methyl Group | C3 | (Limited reactivity) | - |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methyl-1H-indole-6-sulfonic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of a 3-methylindole precursor using reagents like chlorosulfonic acid under controlled temperatures (0–5°C). Post-reaction, neutralization with aqueous NaOH followed by recrystallization in ethanol/water mixtures improves purity (>95%) . Purification via column chromatography (silica gel, eluent: dichloromethane/methanol) or preparative HPLC (C18 column, acetonitrile/water gradient) is recommended to remove unreacted intermediates .

Q. How is the structural integrity of this compound verified experimentally?

- Methodological Answer : Use a combination of:

- NMR : and NMR to confirm substituent positions (e.g., methyl at C3, sulfonic acid at C6). Aromatic proton signals in δ 7.2–8.1 ppm and methyl groups at δ 2.4–2.6 ppm are characteristic .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M-H]⁻ ion at m/z 226.03) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (e.g., C: 42.86%, H: 3.60%, N: 6.25%, S: 14.29%) .

Q. What solvents and conditions are optimal for handling this compound in experimental workflows?

- Methodological Answer : The compound is hygroscopic and moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water at neutral pH. For biological assays, dissolve in DMSO (10 mM stock) and dilute in buffer (pH 7.4) to avoid precipitation. Store at -20°C under inert gas (argon) to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the sulfonic acid group’s conformation in this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL for refinement can determine bond angles and torsion angles of the sulfonic acid moiety. Data collection at low temperature (100 K) with synchrotron radiation improves resolution (<1.0 Å). Hydrogen-bonding networks between sulfonic acid groups and water molecules are critical for stabilizing the crystal lattice .

Q. What strategies address discrepancies in bioactivity data for this compound across different assay systems?

- Methodological Answer :

- Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-lab variability in IC₅₀ measurements .

- Replicate Key Experiments : Validate results across orthogonal assays (e.g., enzyme inhibition vs. cellular viability) .

- Control for Solubility : Use dynamic light scattering (DLS) to confirm compound stability in assay buffers .

Q. How can structure-activity relationship (SAR) studies be designed to explore the sulfonic acid group’s role in biological activity?

- Methodological Answer : Synthesize analogs with:

- Sulfonamide replacements (e.g., carboxylic acid, phosphonic acid) to assess electrostatic contributions.

- Positional isomers (e.g., sulfonic acid at C4 or C5) to evaluate steric effects.

Test analogs in enzymatic assays (e.g., kinase inhibition) and use molecular docking (AutoDock Vina) to correlate activity with binding pocket interactions .

Q. What advanced analytical methods quantify this compound degradation under oxidative conditions?

- Methodological Answer :

- LC-MS/MS : Monitor degradation products (e.g., desulfonated indole) using a QTOF mass spectrometer in negative ion mode.

- Kinetic Studies : Use Arrhenius plots to predict shelf-life at 25°C from accelerated stability data (40–60°C) .

Q. How does pH influence the stability and reactivity of this compound in aqueous solutions?

- Methodological Answer : Perform pH-dependent stability studies (pH 2–12) using:

- UV-Vis Spectroscopy : Track absorbance changes at λₘₐₓ (~290 nm) over 24 hours.

- ¹H NMR in D₂O : Observe proton exchange or desulfonation signals (e.g., loss of aromatic protons) .

Safety and Best Practices

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.